1,1-Cyclohexanediacetic acid is an organic molecule with the chemical formula C₁₀H₁₆O₄. It consists of a cyclohexane ring (six-carbon ring) with two acetic acid groups (CH₃COOH) attached to the same carbon atom (C₁). This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly gabapentin, a medication used to treat epilepsy and neuropathic pain [].
The key feature of 1,1-cyclohexanediacetic acid is the presence of two carboxylic acid groups (COOH) attached to the same carbon atom (C₁) on the cyclohexane ring. This creates a geminal diol structure, meaning two hydroxyl groups are on the same carbon. This structure allows for interesting chemical reactivity due to the close proximity of the functional groups [].
Another notable aspect is the chair conformation of the cyclohexane ring. This is the most stable conformation for cyclohexane, where the ring adopts a chair-like shape to minimize steric hindrance. The positioning of the acetic acid groups can be axial or equatorial depending on the synthesis process, but the thermodynamically favored conformation will have both groups in equatorial positions to minimize steric interactions.
One common method for synthesizing 1,1-cyclohexanediacetic acid involves the reaction of 1,1-cyclohexanedicarbonitrile with sulfuric acid. This process involves hydrolysis of the nitrile groups to carboxylic acids [].
C₆H₁₀(CN)₂ + 4H₂O -> C₆H₁₀(CH₂COOH)₂ + 2NH₃
1,1-Cyclohexanediacetic acid can participate in various reactions typical of carboxylic acids. These include:
1,1-Cyclohexanediacetic acid does not have a direct biological effect. Its significance lies in its role as a precursor for the synthesis of other molecules with specific mechanisms of action.
While detailed safety data is limited, 1,1-cyclohexanediacetic acid should be handled with standard laboratory precautions for organic acids. This includes wearing gloves, eye protection, and working in a fume hood.
Research indicates that 1,1-cyclohexanediacetic acid exhibits significant biological activity. It has been studied for its potential effects on metabolic pathways and cellular processes. Some studies suggest that it may influence enzyme activities involved in fatty acid metabolism. Additionally, its structural properties allow it to interact with various biological molecules, which could lead to therapeutic applications .
The synthesis of 1,1-cyclohexanediacetic acid can be achieved through several methods:
1,1-Cyclohexanediacetic acid finds diverse applications across multiple fields:
Interaction studies involving 1,1-cyclohexanediacetic acid have focused on its effects on various enzymes and metabolic pathways. Preliminary findings indicate that it may modulate enzyme activities related to lipid metabolism. Further research is needed to fully understand its mechanisms of action and potential impacts on human health .
Several compounds share structural similarities with 1,1-cyclohexanediacetic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Cyclohexane | C6H12 | Saturated hydrocarbon; lacks functional groups |
Dicarboxylic acids (e.g., succinic acid) | C4H6O4 | Simpler structure; fewer carbon atoms |
2-Methyl-1,2-propanedicarboxylic acid | C5H8O4 | Branching in carbon chain; different reactivity |
Uniqueness of 1,1-Cyclohexanediacetic Acid:
The cyclocondensation of 1,1-cyclohexanediacetic acid derivatives represents one of the most direct synthetic approaches for accessing this important chemical intermediate. This methodology leverages intramolecular esterification under dehydrating conditions to form cyclic anhydride structures, which can subsequently be converted to the target diacetic acid compound .
The most established cyclocondensation route involves the direct cyclization of 1,1-cyclohexanediacetic acid using acetic anhydride as the dehydrating agent. Under reflux conditions at temperatures ranging from 120 to 140 degrees Celsius, the reaction proceeds via nucleophilic attack of one carboxylic acid group on the activated carbonyl of the adjacent acid group . The spirocyclic structure formation is facilitated by the steric constraints of the cyclohexane ring, which directs the cyclization to form the characteristic 5,5-membered ring system .
Research findings demonstrate that this cyclocondensation approach yields approximately 60 to 70 percent of the desired product when employing two equivalents of acetic anhydride with reaction times extending from 4 to 6 hours . Alternative dehydrating agents such as thionyl chloride have been investigated, requiring 1.5 equivalents and producing comparable yields under similar temperature conditions .
An alternative cyclocondensation pathway utilizes diethyl cyclohexanediacetate as the starting substrate under acidic conditions. This method involves the cyclization of the diethyl ester derivative using concentrated sulfuric acid as catalyst in toluene solvent at 110 degrees Celsius . The ethyl ester groups undergo hydrolysis in situ, followed by cyclization to form the anhydride intermediate, though this approach typically achieves lower yields of 50 to 55 percent due to competing intermolecular esterification reactions .
The hydrolysis-decarboxylation methodology represents a fundamental classical approach for synthesizing 1,1-cyclohexanediacetic acid from dicyanoamide precursors. This synthetic strategy begins with the preparation of 1,1-cyclohexyl dicyanoamide through a multi-step condensation sequence involving cyclohexanone and methyl cyanoacetate [4].
The initial step involves the formation of 1,1-cyclohexyl dicyanoamide by combining cyclohexanone with methyl cyanoacetate in the presence of ammonia gas under carefully controlled temperature conditions. Research demonstrates that maintaining the reaction temperature between negative 10 and negative 6 degrees Celsius is critical for achieving optimal yields of 94.15 percent [4]. The reaction requires approximately 48 hours of total reaction time, including initial stirring at negative 10 degrees Celsius, followed by sequential temperature increases to 0 degrees Celsius and finally room temperature [4].
The subsequent hydrolysis step transforms the dicyanoamide intermediate to 1,1-cyclohexanediacetic acid through treatment with concentrated sulfuric acid. The optimized protocol involves adding 70 milliliters of water to the reaction vessel, followed by slow addition of 45 milliliters of concentrated sulfuric acid, then introducing the dicyanoamide substrate [4]. This hydrolysis-decarboxylation sequence achieves yields of 92.16 percent with total recovery rates of 86.33 percent [29].
Advanced research has explored the use of dilute sulfuric acid in high-temperature liquid water as a greener alternative to traditional concentrated acid conditions. This modified approach utilizes 15 percent sulfuric acid concentration at reaction temperatures of 220 degrees Celsius, achieving 88.31 percent yield while significantly reducing the corrosion and pollution problems associated with concentrated acid processes [21]. The high-temperature liquid water conditions facilitate both the hydrolysis and decarboxylation steps simultaneously, eliminating the need for multiple reaction stages [21].
The mechanistic pathway for this transformation involves initial hydrolysis of the nitrile groups to form carboxylic acid functionalities, followed by decarboxylation under the acidic conditions to yield the final diacetic acid product [4]. Process optimization studies have identified that initial substrate concentrations of 0.05 grams per milliliter provide optimal balance between reaction efficiency and product recovery [21].
Acid-catalyzed intramolecular esterification represents a significant advancement in modern synthetic approaches for 1,1-cyclohexanediacetic acid preparation. This methodology exploits the inherent reactivity of carboxylic acid functionalities under acidic conditions to promote cyclization through intramolecular nucleophilic attack mechanisms [12].
The fundamental mechanism involves protonation of the carbonyl oxygen of one carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl group of the adjacent carboxylic acid [12]. This process generates a tetrahedral intermediate that subsequently undergoes elimination to form the cyclic ester structure, with concurrent water elimination driving the reaction toward product formation [12].
Optimization studies have demonstrated that sulfuric acid concentrations between 65.5 and 80 percent provide optimal catalytic activity for this transformation. Research utilizing Box-Behnken design methodology has identified that reaction yields decrease at both low and high acid concentrations due to insufficient reaction progress and increased impurity formation, respectively [24]. The optimal reaction temperature for acid-catalyzed intramolecular esterification has been established at 102 degrees Celsius, with reaction times of 22 hours providing maximum conversion [24].
The reaction demonstrates bell-shaped response curves with respect to both temperature and acid concentration variables. Temperatures below 100 degrees Celsius result in incomplete conversion, while temperatures exceeding 120 degrees Celsius promote side reactions that reduce overall product yield [24]. Similarly, acid concentrations below 60 percent provide insufficient catalytic activity, whereas concentrations above 85 percent lead to substrate decomposition and byproduct formation [24].
Advanced process development has focused on minimizing the formation of undesired impurities, particularly 2,4-dioxo-3-azaspiro[5.5]undecane-1-carboxamide and other cyclic derivatives. Research findings indicate that careful control of reaction parameters can achieve experimental yields of 89.25 percent, closely matching predicted theoretical values of 90.03 percent [24].
Microwave-assisted synthesis represents a transformative approach to 1,1-cyclohexanediacetic acid preparation, offering significant advantages in reaction rate enhancement and energy efficiency compared to conventional heating methods. This technique exploits the dielectric properties of reaction media to achieve rapid and uniform heating, dramatically reducing reaction times from hours to minutes [15].
The microwave-assisted methodology typically employs domestic microwave ovens operating at 360 watts power for cyclical heating protocols. Research has demonstrated that optimal results are achieved through 2-minute irradiation cycles at maximum power, followed by cooling periods to approximately 50 degrees Celsius before subsequent heating cycles [15]. This cyclical approach prevents overheating while maintaining sufficient activation energy for the desired transformations [15].
Optimization studies have identified that reaction vessels with screw-cap closures provide optimal pressure containment during microwave irradiation, preventing solvent loss while allowing controlled pressure buildup to enhance reaction rates [15]. The use of dioxane as solvent combined with triethylamine base has proven particularly effective, achieving yields ranging from 76 to 86 percent depending on substrate ratios and reaction conditions [15].
Critical parameters for microwave-assisted synthesis include precise control of substrate-to-reagent ratios, with malonic acid to isatin ratios of 2.2 to 1 providing optimal yields of 86 percent when combined with 1.5 equivalents of triethylamine base [15]. The methodology demonstrates superior performance compared to conventional reflux heating, achieving comparable or superior yields in significantly reduced reaction times [15].
The microwave-assisted approach also enables the use of alternative base systems, with triethylamine demonstrating superior performance compared to piperidine under identical reaction conditions. Research indicates that triethylamine-mediated reactions achieve 86 percent yields compared to 76 percent for piperidine-catalyzed transformations [15].
Continuous flow reactor technology has emerged as a critical advancement for industrial-scale production of 1,1-cyclohexanediacetic acid, offering significant advantages in process control, safety, and scalability compared to traditional batch processes. These systems enable precise control of reaction parameters while minimizing the handling of hazardous intermediates and reducing overall process complexity [13].
The implementation of continuous flow reactors for 1,1-cyclohexanediacetic acid synthesis typically involves multi-stage reactor configurations with independent temperature and residence time control for each reaction step. Research has demonstrated that pre-heated solutions of cyclohexanediacetic acid monoamide in sodium hydroxide can be efficiently mixed with pre-heated sodium hypochlorite solutions using T-shaped micromixers to achieve optimal reaction conditions [13].
Critical process parameters include residence times of 4 minutes at reaction temperatures of 90 degrees Celsius, which have been shown to achieve yields of 96 percent while eliminating byproduct formation that commonly occurs in batch processes [18]. The continuous flow approach enables precise control of reaction stoichiometry through independent flow rate adjustments for each reagent stream, ensuring optimal conversion efficiency [18].
Advanced continuous flow implementations incorporate in-line monitoring systems, including infrared spectroscopy for real-time reaction monitoring and impurity detection. These monitoring capabilities enable immediate process adjustments to maintain optimal reaction conditions and prevent the formation of undesired byproducts [13]. Research has shown that real-time monitoring can increase process yields from 61 percent in batch operations to 72 to 78 percent in continuous flow configurations [13].
The scalability advantages of continuous flow systems are particularly evident in the production of 1,1-cyclohexanediacetic acid derivatives, where large-scale synthesis requirements demand consistent product quality and high throughput. Industrial implementations have achieved production rates exceeding 188 grams per hour with space-time yields of 1.56 grams per hour per milliliter of reactor volume [18].
Solvent-free thermal cyclization protocols represent the most environmentally sustainable approach for industrial-scale production of 1,1-cyclohexanediacetic acid, eliminating the need for organic solvents while achieving comparable or superior yields to traditional solution-phase methods. These protocols align with green chemistry principles by minimizing waste generation and reducing environmental impact [17].
The fundamental approach involves direct thermal treatment of 1,1-cyclohexanediacetic acid or its precursors at elevated temperatures under reduced pressure conditions. Optimal reaction conditions have been established at temperatures ranging from 160 to 180 degrees Celsius under reduced pressure of 20 to 30 millimeters of mercury . These conditions promote dehydration reactions while preventing thermal decomposition of the substrate .
Research findings demonstrate that sodium acetate addition at 0.05 equivalents serves as an effective mild base catalyst, facilitating deprotonation of carboxylic acid groups to accelerate cyclization reactions. This catalytic system achieves yields of 65 to 70 percent with reaction times of 2 to 3 hours . The reduced pressure conditions effectively remove water formed during the cyclization process, driving the equilibrium toward product formation .
Industrial optimization studies have identified temperature as the most critical parameter for solvent-free thermal cyclization. Temperatures below 150 degrees Celsius result in incomplete conversion, while temperatures exceeding 190 degrees Celsius promote thermal decomposition and reduce overall yields [17]. The optimal temperature window of 160 to 180 degrees Celsius provides the necessary activation energy for cyclization while maintaining substrate stability [17].
The solvent-free approach offers significant economic advantages for large-scale production, eliminating solvent recovery costs and reducing waste disposal requirements. Process economics analysis indicates that solvent-free thermal cyclization can reduce production costs by up to 30 percent compared to traditional solution-phase methods while maintaining product quality specifications .
Advanced process implementations incorporate continuous feeding systems and product removal to maintain steady-state conditions during extended production campaigns. These systems enable the processing of multiple kilograms of substrate per hour while maintaining consistent product quality and yield [17].
Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Catalyst/Reagent | Key Advantages | Major Limitations |
---|---|---|---|---|---|---|
Classical Acid Hydrolysis (Concentrated H₂SO₄) | 100-120 | 19-24 h | 89.25-92.16 | Conc. H₂SO₄ (60-80%) | High yield, established method | Corrosive reagents, safety issues |
Dilute Sulfuric Acid in High-Temperature Liquid Water | 220 | Not specified | 88.31 | Dilute H₂SO₄ (15%) | Greener process, reduced corrosion | High temperature requirement |
Cyclocondensation with Acetic Anhydride | 120-140 | 4-6 h | 60-70 | Acetic anhydride | Direct cyclization route | Corrosive dehydrating agents |
Acid-Catalyzed Cyclization of Diethyl Ester | 110 | 8-12 h | 50-55 | Conc. H₂SO₄ (0.1 equiv) | Milder conditions | Lower yield, side reactions |
Solvent-Free Thermal Cyclization | 160-180 | 2-3 h | 65-70 | Sodium acetate (0.05 equiv) | Eco-friendly, scalable | High energy input required |
Microwave-Assisted Synthesis | 120-360W MW | 2-6 min cycles | 76-86 | Triethylamine base | Rapid heating, short time | Equipment-dependent |
Continuous Flow Process (Hofmann Rearrangement) | 90 | 4 min | 96 | NaOH/NaClO | Continuous operation, high yield | Specialized equipment needed |
Industrial Two-Step Hydrolysis Process | 102 | 22 h | 90.03 | H₂SO₄ (65.5%) | Optimized conditions | Long reaction time |
Parameter | Optimal Range | Effect on Yield | Industrial Relevance |
---|---|---|---|
Sulfuric Acid Concentration | 65.5-80% | Decreases at both extremes | High - safety/cost balance |
Reaction Temperature | 102-220°C | Bell-shaped curve response | High - energy considerations |
Reaction Time | 19-24 h | Significant up to 24h | Medium - throughput impact |
Initial Substrate Concentration | 0.05 g/mL | Optimum at moderate levels | Medium - solvent economy |
Water-to-Substrate Ratio | 5:1 (v/v) | Higher ratios favor conversion | Medium - waste generation |
Pressure Conditions | Reduced (20-30 mmHg) | Promotes dehydration | Low - equipment complexity |
Catalyst Loading | 0.1-2 mol% | Minimal at low loadings | High - cost optimization |
Crystallization Temperature | 25-35°C | Critical for purity | High - product quality |
Irritant